molecular formula C11H9ClF6O2 B1664540 1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- CAS No. 34848-22-1

1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-

Cat. No. B1664540
CAS RN: 34848-22-1
M. Wt: 322.63 g/mol
InChI Key: ZJZRKRQGCWWBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- is a bioactive chemical.

Scientific Research Applications

Antitumor Activity

1,3-Butanediol derivatives, specifically those containing trifluoromethyl groups, have shown potential in antitumor applications. A study by Al-Suwaidan et al. (2015) revealed that certain compounds, including those related to 1,3-Butanediol, exhibited broad-spectrum antitumor activity and selective activities against various cancer cell lines, such as melanoma, colon, and breast cancer.

Solar Cell Sensitizers

Compounds based on 1,3-Butanediol, particularly those with β-diketonato-ruthenium complexes, have been explored for use in dye-sensitized solar cells. Research by Islam et al. (2006) suggests these complexes exhibit intense visible light absorption, which is crucial for solar cell efficiency.

Photoluminescent Properties

The study of europium(III) complexes with ligands derived from 1,3-Butanediol reveals their potential in photoluminescent applications. Martins et al. (2015) found these complexes to have significant absorption and emission properties, useful in designing efficient light-conversion devices.

Autotrophic Production

Research on the bacterium Cupriavidus necator H16, as detailed by Gascoyne et al. (2021), demonstrates its engineering for the production of (R)-1,3-butanediol. This is significant for synthesizing polymers and other industrial compounds using biocatalytic processes.

Organometallic Complex Synthesis

Complexes incorporating 1,3-Butanediol derivatives have been synthesized and characterized, with studies like that of Uršič et al. (2017) exploring their structural and spectral properties. Such research is foundational for developing new materials in chemistry.

Single-Ion Magnet Behavior

Dy(III) single-ion magnets utilizing β-diketonate ligands, related to 1,3-Butanediol, have been investigated for their magnetic behavior. Zhang et al. (2018) demonstrate that these complexes exhibit unique dynamic magnetic relaxation, important for applications in magnetic materials.

properties

CAS RN

34848-22-1

Product Name

1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-

Molecular Formula

C11H9ClF6O2

Molecular Weight

322.63 g/mol

IUPAC Name

1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol

InChI

InChI=1S/C11H9ClF6O2/c12-7-3-1-2-6(4-7)8(19)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,19-20H,5H2

InChI Key

ZJZRKRQGCWWBSW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O

Appearance

Solid powder

Other CAS RN

34848-22-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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